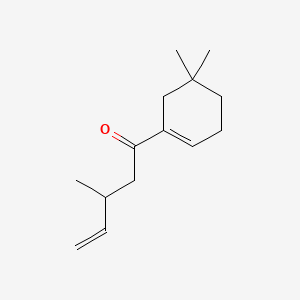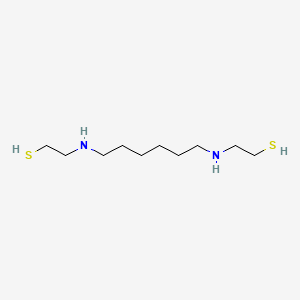
1,6-HEXANEDIAMINE, N,N'-BIS(beta-MERCAPTOETHYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- is a specialized organic compound characterized by the presence of two mercaptoethyl groups attached to a hexanediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-hexanediamine, N,N’-bis(beta-mercaptoethyl)- typically involves the reaction of 1,6-hexanediamine with beta-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,6-hexanediamine, N,N’-bis(beta-mercaptoethyl)- is often carried out using continuous-flow processes. These processes involve the use of fixed-bed reactors and catalysts to enhance the reaction rate and product purity. The continuous-flow method allows for efficient large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of 1,6-hexanediamine, N,N’-bis(beta-mercaptoethyl)- involves its interaction with various molecular targets. The mercaptoethyl groups can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Hexanediamine, N,N’-bis(6-aminohexyl)-
- N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
Uniqueness
1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- is unique due to the presence of mercaptoethyl groups, which impart distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific thiol-reactive functionalities.
Eigenschaften
CAS-Nummer |
63834-52-6 |
|---|---|
Molekularformel |
C10H24N2S2 |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
2-[6-(2-sulfanylethylamino)hexylamino]ethanethiol |
InChI |
InChI=1S/C10H24N2S2/c13-9-7-11-5-3-1-2-4-6-12-8-10-14/h11-14H,1-10H2 |
InChI-Schlüssel |
OQKAJPIRPPBWBF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCNCCS)CCNCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxabicyclo[4.1.0]heptan-3-ol, 6-methyl-3-(1-methylethyl)-](/img/structure/B13769514.png)
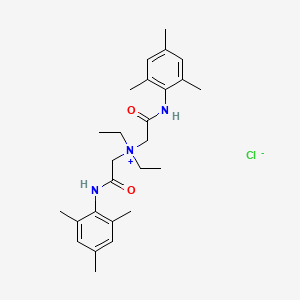

![2-Cyclohexyl-3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one](/img/structure/B13769527.png)
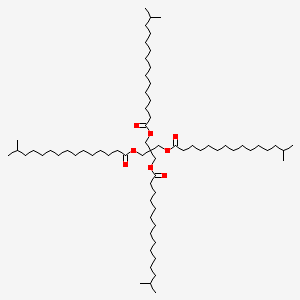
![3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid](/img/structure/B13769543.png)
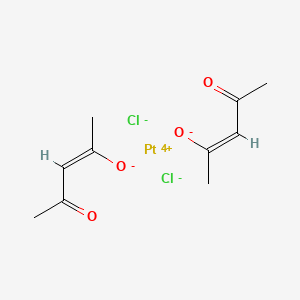
![Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B13769563.png)
![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)
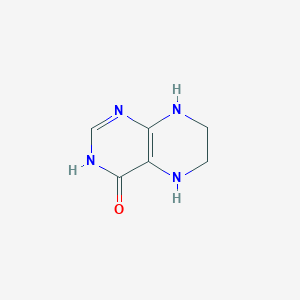
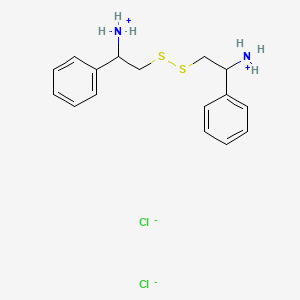

![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)
